molecular formula C21H12N2O2 B2901007 2-benzoyldibenzo[cd,g]indazol-6(2H)-one CAS No. 54345-85-6

2-benzoyldibenzo[cd,g]indazol-6(2H)-one

Cat. No.: B2901007
CAS No.: 54345-85-6
M. Wt: 324.339
InChI Key: TULXLGWAFQYMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyldibenzo[cd,g]indazol-6(2H)-one is a polycyclic heteroaromatic compound featuring a fused indazolone core substituted with a benzoyl group. Its structure is characterized by a dibenzoindazolone scaffold, which confers rigidity and planar geometry, making it a candidate for crystallographic studies using programs like SHELXL and WinGX .

Properties

IUPAC Name

14-benzoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c24-20-15-10-5-4-9-14(15)19-18-16(20)11-6-12-17(18)23(22-19)21(25)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULXLGWAFQYMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ortho-alkyl substituted azoxybenzenes through base-catalyzed benzyl C–H deprotonation and cyclization . This method is efficient and yields the desired indazole derivatives in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyldibenzo[cd,g]indazol-6(2H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the indazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the indazole compound.

Scientific Research Applications

2-Benzoyldibenzo[cd,g]indazol-6(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-benzoyldibenzo[cd,g]indazol-6(2H)-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Applications/Notes Reference IDs
This compound C₂₀H₁₂N₂O₂ ~312.33 Benzoyl N/A ~4.5* Hypothetical higher lipophilicity -
2-Methyldibenzo[cd,g]indazol-6(2H)-one C₁₅H₁₀N₂O 234.25 Methyl 314–315 (dec.) 3.29 JNK inhibitor; high thermal stability
Indazolo[2,1-a]indazol-6(12H)-one (15') C₁₃H₉N₂O 209.23 None (simpler fused ring) N/A ~2.8* Synthesized via ANRORC mechanism
6-Chloro-7-cyano-1,4,2-benzodithiazine C₁₃H₁₀ClN₃O₂S₂ 339.87 Cl, CN, SO₂ 314–315 (dec.) N/A IR peaks: 2235 cm⁻¹ (C≡N), 1330 cm⁻¹ (SO₂)
Isoquinolin-1(2H)-one C₉H₇NO 145.16 Lactam ring N/A ~1.2* Anti-hypertensive/anti-tumor activity

*Estimated values based on structural analogs.

Key Observations:

Halogenated derivatives (e.g., 6-chloro-7-cyano compound in ) exhibit distinct spectroscopic profiles (e.g., IR absorption for CN and SO₂ groups), which are absent in the benzoyl-substituted indazolone.

Synthetic Pathways: ANRORC mechanisms are employed for indazoloindazolones (e.g., compound 15'), involving nucleophilic ring-opening and re-closure . Transition metal-free cascades (e.g., isoquinolin-1(2H)-one synthesis) contrast with traditional methods requiring Ni, Cu, or Rh catalysts .

Thermal Stability :

  • The methyl derivative (2-methyldibenzoindazolone) shows high thermal stability (mp >300°C), likely due to its compact structure, whereas the benzoyl analog may exhibit lower melting points due to steric hindrance .

Crystallographic and Computational Analysis

Structural elucidation of these compounds relies on tools like SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . For example, the methyl derivative’s crystal structure (if resolved) would show tighter packing than the benzoyl analog due to reduced steric bulk.

Biological Activity

2-Benzoyldibenzo[cd,g]indazol-6(2H)-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family and has been studied for its potential therapeutic applications, particularly in cancer treatment and other diseases. This article aims to summarize the current understanding of the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells.

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This was observed in studies where treatment with the compound resulted in increased levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, which are crucial for cell cycle regulation .
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) . This modulation leads to mitochondrial membrane potential loss and subsequent caspase activation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which may contribute to its therapeutic potential in treating inflammatory diseases.

  • Cytokine Modulation : Research indicates that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in managing chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : In a xenograft model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers within tumor tissues .
  • Infection Control : A study evaluating the antimicrobial efficacy against Staphylococcus aureus demonstrated that treatment with this compound led to a notable decrease in bacterial load in infected tissues, supporting its use as an adjunctive therapy in bacterial infections .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Biological ActivityEffect ObservedReference
AnticancerInduces G2/M arrest; promotes apoptosis
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 production

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-benzoyldibenzo[cd,g]indazol-6(2H)-one?

Methodological Answer:
The compound can be synthesized via transition metal-free cascade reactions. For example, alkynols and imines react in the presence of potassium tert-butoxide (t-BuOK) to form isoquinolinone derivatives. Solvent selection (e.g., THF or toluene) influences product selectivity, yielding either isoquinolin-1(2H)-one or dihydroisobenzoquinoline derivatives .
Key Steps:

Reactant Preparation: Use commercially available alkynols and pre-formed imines.

Catalytic Conditions: t-BuOK (1.2 equiv) in THF at 80°C for 12 hours.

Workup: Acidic quenching followed by column chromatography.

Synthetic Route CatalystSolventYield (%)Reference
Alkynol + Iminet-BuOKTHF65–78
Multicomponent Reactiont-BuOKToluene55–70

Basic: How is X-ray crystallography utilized for structural characterization of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze diffraction data . WinGX provides a graphical interface for data processing, including hydrogen bonding and packing analysis .
Procedure:

Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution: SHELXS for phase determination.

Refinement: SHELXL for anisotropic displacement parameters.

Validation: Check R-factors (target: R1 < 0.05) and residual electron density maps.

Advanced: How to design experiments to evaluate JNK inhibitory activity?

Methodological Answer:
SP600125 is a reversible ATP-competitive JNK inhibitor. Use in vitro kinase assays with recombinant JNK isoforms (JNK1, JNK2, JNK3):

Kinase Assay Protocol:

  • Incubate JNK with ATP (10 μM) and substrate (e.g., c-Jun) in 50 mM HEPES buffer (pH 7.4).
  • Add SP600125 (0.1–10 μM) and measure phosphorylation via ELISA or radiometric assays .

Cellular Validation:

  • Treat CD4+ T-cells with SP600125 (10–20 μM) and monitor c-Jun phosphorylation (Western blot).
  • Quantify inflammatory cytokines (TNF-α, IL-2) via qPCR .

JNK Isoform IC50 (μM)Selectivity (vs. Other Kinases)Reference
JNK10.04>20-fold
JNK20.04>20-fold
JNK30.09>20-fold

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in IC50 values or cellular effects may arise from assay conditions (e.g., ATP concentrations) or cell-type specificity. Apply these strategies:

Assay Standardization:

  • Use consistent ATP levels (matching physiological concentrations, ~1 mM).
  • Validate with positive controls (e.g., JNK peptide inhibitors).

Triangulation: Cross-validate results using orthogonal methods (e.g., kinase assays, cellular apoptosis assays, and gene expression profiling) .

Meta-Analysis: Compare datasets across studies, adjusting for variables like cell passage number or serum conditions .

Advanced: How to optimize solvent and catalyst selection for improved synthesis yield?

Methodological Answer:
Solvent polarity and catalyst loading significantly impact reaction pathways. For example:

Solvent Screening:

  • Polar Aprotic Solvents (THF): Favor isoquinolinone formation via nucleophilic attack.
  • Nonpolar Solvents (Toluene): Promote dihydroisobenzoquinoline derivatives via π-π stacking .

Catalyst Optimization:

  • Increase t-BuOK loading (1.5–2.0 equiv) to enhance reaction rates.
  • Test alternative bases (e.g., KOH or NaOMe) for cost-effectiveness.

Solvent Product SelectivityYield (%)Reference
THFIsoquinolinone78
TolueneDihydroisobenzoquinoline70

Basic: What analytical techniques validate purity and structural integrity?

Methodological Answer:

HPLC: Use a C18 column (ACN/water gradient) to confirm purity (>97%) .

NMR: Assign peaks for benzoyl (δ 7.5–8.1 ppm) and indazolone (δ 6.8–7.3 ppm) protons.

Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 234.253 .

Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%).

Advanced: How to model molecular interactions between SP600125 and JNK?

Methodological Answer:

Docking Studies: Use AutoDock Vina to predict binding modes in the ATP pocket.

MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between SP600125 and Met149 of JNK1) .

Free Energy Calculations: Compute binding affinities (ΔG) via MM-PBSA .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE: Wear nitrile gloves, lab coat, and safety goggles.

Ventilation: Use a fume hood for weighing and dissolution.

Storage: Keep at -20°C in airtight, light-protected containers .

Waste Disposal: Neutralize with 10% acetic acid before incineration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.